molecular formula C9H14ClN3 B14866731 2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine CAS No. 944899-04-1

2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine

Cat. No.: B14866731
CAS No.: 944899-04-1
M. Wt: 199.68 g/mol
InChI Key: OFPXFTCJEINKIA-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine is a chemical compound belonging to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine typically involves the reaction of 4-chloro-6-isopropylpyrimidine with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include 4-chloro-6-isopropylpyrimidine and ethylamine, with solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: This compound shares a similar pyrimidine structure but with different substituents.

    4-Chloro-6-methoxy-pyrimidin-2-yl: Another pyrimidine derivative with a methoxy group instead of an isopropyl group.

Uniqueness

2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl group and ethanamine moiety differentiate it from other pyrimidine derivatives, potentially leading to unique applications and activities.

Properties

CAS No.

944899-04-1

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

2-(4-chloro-6-propan-2-ylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C9H14ClN3/c1-6(2)7-5-8(10)13-9(12-7)3-4-11/h5-6H,3-4,11H2,1-2H3

InChI Key

OFPXFTCJEINKIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=N1)CCN)Cl

Origin of Product

United States

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